Cascaroside A

Description

Structure

3D Structure

Properties

IUPAC Name |

(10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16+,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAYRSRTNMVAPR-ZHVWOXMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C(C=C4O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202107 |

Source

|

| Record name | Cascaroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-08-8, 50814-04-5 |

Source

|

| Record name | Cascaroside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53823-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cascaroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050814045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cascaroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cascaroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CASCAROSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI50I7OZY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Structural and Functional Divergence of Cascaroside A and B

Executive Summary: The Stereochemical Pivot

In the phytochemical analysis of Rhamnus purshiana (Cascara Sagrada), Cascaroside A and Cascaroside B represent the primary therapeutic agents.[1] While they share an identical molecular formula (

For drug development professionals, distinguishing these isomers is not merely an academic exercise in structural elucidation; it is critical for quality control, as the C-10 configuration influences chromatographic retention, hydrolytic stability, and the kinetics of metabolic conversion into the active aglycone, aloe-emodin .

This guide dissects the structural dichotomy, details the degradation pathways required for quantification, and provides a validated HPLC protocol for their separation.

Molecular Architecture: The C-10 Anomaly[1]

Cascarosides are classified as anthrone

-

C-Glycosylation at C-10: A glucose moiety is attached directly to the carbon scaffold via a

bond.[2] This bond is resistant to standard acid hydrolysis.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

O-Glycosylation at C-8: A second glucose moiety is attached via an ether linkage (

).[2] This bond is labile and susceptible to enzymatic or acid hydrolysis.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

The structural divergence between A and B resides entirely at the C-10 position:

-

Cascaroside A: Possesses the (10S) configuration.[2][3] It is the 8-O-glucoside of Aloin A .[2][3]

-

Cascaroside B: Possesses the (10R) configuration.[2][3] It is the 8-O-glucoside of Aloin B .[2]

Table 1: Physicochemical Comparison

| Feature | Cascaroside A | Cascaroside B |

| IUPAC Configuration | (10S)-isomer | (10R)-isomer |

| Parent Aglycone Core | Aloe-emodin anthrone | Aloe-emodin anthrone |

| Precursor (Hydrolysis Product) | Aloin A (Barbaloin) | Aloin B (Isobarbaloin) |

| Molecular Formula | ||

| Molecular Weight | 580.54 g/mol | 580.54 g/mol |

| Solubility Profile | High (Water/MeOH) | High (Water/MeOH) |

| Chromatographic Behavior (RP-C18) | Elutes Later (Higher | Elutes Earlier (Lower |

The Stability & Reactivity Matrix

Understanding the degradation pathway is essential for analyzing these compounds. Because the C-10 glucose is linked by a carbon-carbon bond, standard acid hydrolysis (which cleaves O-glycosides) will not yield the free aglycone (aloe-emodin) directly.[2]

The Two-Stage Hydrolysis Mechanism

To quantify the total anthraquinone content derived from Cascarosides, a specific oxidative protocol is required.

-

Stage 1: O-Deglycosylation (Mild Acid/Enzymatic) The C-8 O-glucose is cleaved.[2]

-

Stage 2: Oxidative C-Deglycosylation (FeCl3 + HCl) To break the C-10 C-C bond, an oxidative agent (Ferric Chloride) is required to facilitate the cleavage and oxidize the anthrone to the stable anthraquinone, Aloe-emodin .[2]

Visualization: Degradation Pathway

The following diagram illustrates the specific cleavage points for Cascarosides.

Figure 1: The stepwise degradation of Cascarosides. Note that standard hydrolysis stops at the Aloin stage; oxidative conditions are required to reach Aloe-emodin.[2]

Analytical Differentiation: Validated HPLC Protocol

Separating diastereomers requires optimizing the stationary phase interaction. Cascaroside B typically elutes before Cascaroside A on C18 columns due to subtle differences in the spatial arrangement of the C-10 glucose, which affects the molecule's effective polarity and binding affinity to the octadecylsilane ligands.

Experimental Protocol: Separation of Cascarosides A & B

Objective: Isolate and quantify Cascaroside A and B from Rhamnus purshiana bark.

Reagents:

-

Deionized Water (18.2 MΩ)[2]

-

Phosphoric Acid (

) or Formic Acid (0.1%)[2] -

Reference Standards: Cascaroside A (>95%), Cascaroside B (>95%).[2]

Workflow:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Mobile Phase:

-

Elution Mode: Isocratic or Gradient.

-

Detection: UV-Vis at 290-300 nm (characteristic absorption of the anthrone system).[2]

-

Data Interpretation:

-

Cascaroside B: Expect elution at approx. 10-12 min (varies by column).

-

Cascaroside A: Expect elution at approx. 20-24 min.

-

Note: The large difference in retention time (Selectivity

) confirms that the stereochemistry at C-10 significantly alters the hydrodynamic volume and polarity of the molecule.

-

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for the separation of Cascaroside isomers.[2]

Pharmacological Implications[1][6][7][8]

The structural difference between A and B is not pharmacologically inert.

-

Prodrug Activation: Cascarosides are prodrugs. They are too polar to be absorbed in the upper GI tract. They travel to the large intestine where the gut microbiome (specifically Eubacterium sp.)[2] expresses

-glucosidase.[2] -

Stereoselective Metabolism: While both A and B are hydrolyzed to their respective Aloins, and eventually to the active Aloe-emodin anthrone, the kinetics of the initial enzymatic hydrolysis at C-8 may differ slightly due to steric hindrance presented by the C-10 glucose configuration.

-

Therapeutic Outcome: The active metabolite stimulates colonic motility (peristalsis) and inhibits water reabsorption. The C-glycosidic bond at C-10 is crucial; it protects the anthrone from premature oxidation to anthraquinone (which is less active as a laxative) before reaching the target site.[2]

References

-

Fairbairn, J. W., et al. (1977).[2][5] "Cascarosides A and B: Electron-impact and field desorption mass spectrometry, together with NMR and circular dichroism spectroscopy." Journal of Pharmaceutical Sciences.

-

Manitto, P., et al. (1993).[2] "Conformation and Absolute Configuration of Cascarosides A, B, C, D." Journal of the Chemical Society, Perkin Transactions 1.

-

Grotewold, E. (2006).[2] "The Science of Flavonoids." Springer. (Context on Glycoside Hydrolysis).

-

European Pharmacopoeia (Ph.[2] Eur.) . "Rhamnus purshiana (Cascara) Monograph." (Standard for oxidative hydrolysis assays).

-

PubChem. (2025).[2] "Cascaroside A Compound Summary." National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - Cascaroside a (C27H32O14) [pubchemlite.lcsb.uni.lu]

- 3. Conformational studies of natural products. Part 4. Conformation and absolute configuration of cascarosides A, B, C, D - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of Cascaroside A under physiological conditions

An In-Depth Technical Guide to the Thermodynamic Stability of Cascaroside A Under Physiological Conditions

Prepared by: Gemini, Senior Application Scientist

Introduction

Cascaroside A, a primary active constituent of cascara sagrada (the aged bark of Rhamnus purshiana), is an anthraquinone C,O-diglycoside with a long history of use as a stimulant laxative.[1][] As with all active pharmaceutical ingredients (APIs), particularly those derived from natural sources, a thorough understanding of its stability is paramount. The thermodynamic stability of Cascaroside A dictates not only its shelf-life and storage requirements but also its bioavailability and metabolic fate in vivo. Longer storage periods for herbal products can lead to the deterioration and degradation of active metabolites, potentially resulting in a loss of therapeutic action or the formation of toxic byproducts.

For drug development professionals, a molecule's stability profile is a critical quality attribute that influences formulation design, packaging selection, and regulatory approval. This is especially challenging for complex herbal products due to their inherent variability.[3] This technical guide provides a comprehensive framework for evaluating the stability of Cascaroside A under physiological conditions. We will explore the theoretical underpinnings of its degradation pathways, present robust, field-proven experimental protocols for stability assessment, and detail the analytical methodologies required to generate reliable, submission-quality data. This document is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower researchers in their drug development programs.

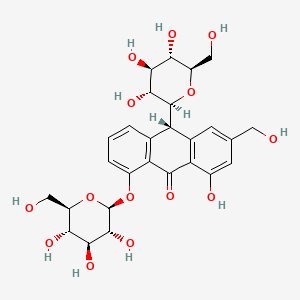

Section 1: Physicochemical Profile and Structural Features of Cascaroside A

A molecule's inherent stability is a direct function of its chemical structure. Cascaroside A possesses a unique anthrone diglycoside structure that is central to both its therapeutic activity and its degradation profile.

Chemical Structure:

Cascaroside A (Molecular Formula: C₂₇H₃₂O₁₄; Molecular Weight: 580.53 g/mol ) is comprised of an aloe-emodin anthrone aglycone linked to two glucose moieties.[][4] Crucially, it is an isomer of 8-O-(β-D-glucopyranosyl)barbaloin.[5] One glucose is attached via an O-glycosidic bond at the C-8 position, while the other is attached via a C-C bond at the C-10 position, forming a C-glycoside.[5] This dual linkage is a key determinant of its stability.

-

The O-Glycosidic Bond: This bond is susceptible to acid- and enzyme-catalyzed hydrolysis, a critical step in the activation of the compound in the colon.[6][7]

-

The C-Glycosidic Bond: C-C glycosidic linkages are significantly more resistant to chemical and enzymatic cleavage than their O-glycosidic counterparts.[7] This inherent stability protects the core structure until it reaches the lower gastrointestinal tract.

-

The Anthrone Backbone: The reduced anthrone form is the biologically active moiety responsible for the laxative effect. However, this form is thermodynamically less stable than its oxidized anthraquinone counterpart and is prone to oxidation, particularly during storage and processing.[7][8]

Table 1: Physicochemical Properties of Cascaroside A

| Property | Value | Source(s) |

| CAS Number | 53823-08-8 | [][4] |

| Molecular Formula | C₂₇H₃₂O₁₄ | [][4] |

| Molecular Weight | 580.53 g/mol | [] |

| Appearance | Yellowish-brown solid | [1] |

| Solubility | Soluble in water and alcohol | [1][9] |

| Storage Temperature | Recommended 2-8 °C | [9] |

Section 2: Theoretical Framework of Cascaroside A Degradation

The degradation of Cascaroside A can be understood through two primary lenses: chemical degradation, which is relevant to storage and formulation, and biochemical degradation, which describes its metabolic activation in vivo.

Chemical Degradation Pathways

Under typical storage and physiological pH conditions, the primary chemical degradation routes are hydrolysis and oxidation.

-

Hydrolysis: The O-glycosidic bond is the principal site of hydrolytic attack. This reaction is catalyzed by acid and can be accelerated by elevated temperatures.[10][11] The cleavage of this bond releases a glucose molecule and the corresponding C-glycoside, barbaloin. The rate of hydrolysis is highly dependent on the pH of the medium.

-

Oxidation: The anthrone moiety of Cascaroside A is susceptible to oxidation, converting it to the more stable but less therapeutically active anthraquinone form.[7] This process can be accelerated by factors such as heat, light, and the presence of oxygen or oxidizing agents.[12][13] Prolonged storage of drugs containing anthrones is often recommended to allow for this partial oxidation, which can reduce the compound's initially harsh griping action.[7]

Biochemical (Metabolic) Degradation Pathway

Cascaroside A is a prodrug. Its glycosidic structure renders it hydrophilic, preventing absorption in the upper gastrointestinal tract and ensuring its delivery to the colon.[8] Here, the gut microbiota orchestrate its conversion into the active metabolite, rhein anthrone.[6][14] This is a multi-step process:

-

Deglycosylation: Bacterial β-glucosidases hydrolyze the O-glycosidic bond at the C-8 position.[6]

-

Reduction & Cleavage: Bacterial reductases then act on the resulting barbaloin intermediate, cleaving the C-10 C-glycosidic bond and reducing the structure to form the ultimate active metabolite, rhein anthrone.[8][14][15]

This targeted activation in the colon is a classic example of leveraging microbial metabolism for site-specific drug delivery.

Caption: Metabolic activation of Cascaroside A in the colon.

Section 3: A Systematic Approach to Stability Assessment

A robust stability program for Cascaroside A must be grounded in regulatory expectations and scientific rationale. The International Council for Harmonisation (ICH) and World Health Organization (WHO) provide a clear framework for this process.[16][17] The approach involves forced degradation studies to understand inherent vulnerabilities, followed by formal studies to establish a re-test period.

Forced Degradation (Stress Testing)

The primary goal of forced degradation is to intentionally accelerate the degradation of the API to identify likely degradation products, elucidate degradation pathways, and, critically, to develop and validate a stability-indicating analytical method.[18][19] These studies are a cornerstone of demonstrating analytical method specificity. A target degradation of 5-20% is generally considered optimal to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[18]

This protocol outlines the stress conditions to be applied to a solution of Cascaroside A (e.g., 1 mg/mL in a suitable solvent like 50:50 methanol:water).

-

Prepare Stock Solution: Accurately prepare a stock solution of Cascaroside A.

-

Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample (unstressed) stored at a protected condition (e.g., 2-8°C in the dark).

-

Acid Hydrolysis: Add 1N HCl. Incubate at 60°C. Sample at time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with 1N NaOH before analysis.

-

Base Hydrolysis: Add 0.1N NaOH. Incubate at room temperature. Sample at shorter time points (e.g., 30 min, 1, 2, 4 hours) as base hydrolysis is often faster. Neutralize samples with 0.1N HCl before analysis.

-

Oxidation: Add 3% H₂O₂. Incubate at room temperature, protected from light. Sample at time points (e.g., 2, 6, 12, 24 hours).

-

Thermal Stress (Solution): Incubate the stock solution at 80°C, protected from light. Sample at time points (e.g., 1, 3, 7 days).

-

Photostability: Expose the stock solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A parallel control sample should be wrapped in aluminum foil.

-

-

Sample Analysis: Analyze all stressed samples, including the control and a time-zero sample, using a validated stability-indicating HPLC method (see Section 4).

-

Data Evaluation:

-

Calculate the percentage degradation of Cascaroside A.

-

Monitor for the formation of new peaks (degradation products) and the disappearance of the parent peak.

-

Perform a peak purity analysis using a photodiode array (PDA) detector to ensure the parent peak is not co-eluting with any degradants.

-

Caption: Workflow for a forced degradation study.

Formal Stability Studies

Formal stability studies provide the definitive data for determining the re-test period for an API or the shelf-life for a finished product. These studies must be conducted on at least three primary batches in the proposed packaging.

Table 2: Recommended Conditions for Formal Stability Studies (ICH/WHO)

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months (at submission) | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter |

| Intermediate ¹ | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

¹Intermediate studies are performed if a "significant change" occurs during accelerated testing. A "significant change" for an API is defined as a failure to meet its specification.[16][20]

Section 4: Analytical Methodologies for Stability Indication

The analytical method is the linchpin of any stability study. A method is considered "stability-indicating" only if it can accurately measure the active ingredient's concentration without interference from any degradation products, excipients, or impurities.[16]

Primary Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the gold standard for the quantitative analysis of Cascaroside A and its related compounds.[21][22]

-

Instrumentation & Consumables:

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A typical gradient might run from ~10-15% B to ~50-60% B over 30-40 minutes to ensure separation of the polar glycosides from less polar aglycones.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a wavelength appropriate for anthraquinones (e.g., 280 nm or 330 nm).

-

-

Sample and Standard Preparation:

-

Standard Preparation: Prepare a stock solution of Cascaroside A reference standard in methanol. Create a series of working standards by diluting the stock with the initial mobile phase composition.[22]

-

Sample Preparation: Accurately weigh and dissolve the API or extract from the finished product in a suitable solvent (e.g., 70% methanol).[22] Sonicate to ensure complete extraction, then centrifuge and filter through a 0.45 µm filter before injection.[22]

-

-

Method Validation (ICH Q2(R1) Summary):

-

Specificity: Demonstrate no interference from degradants (using forced degradation samples), impurities, or excipients.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).[23]

-

Accuracy: Determine the recovery of the analyte spiked into a sample matrix.[23]

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).

-

Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, it does not provide structural information. For the definitive identification of degradation products observed during stress testing, coupling the HPLC system to a mass spectrometer is essential. LC-MS analysis provides the mass-to-charge ratio (m/z) of the degradants, and tandem MS (MS/MS) experiments can provide fragmentation patterns, allowing for structural elucidation.[23]

Section 5: Data Interpretation and Reporting

The culmination of the stability program is the analysis and interpretation of the collected data. All quantitative results, such as the assay of Cascaroside A and the levels of specified degradation products, should be compiled and analyzed.

Table 3: Example Data Summary from a Forced Degradation Study

| Stress Condition | Time | % Assay of Cascaroside A | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |

| Control | 24h | 99.8 | Not Detected | Not Detected |

| 1N HCl, 60°C | 24h | 85.2 | 11.5 (putative barbaloin) | 1.8 (putative aloe-emodin) |

| 0.1N NaOH, RT | 4h | 79.6 | 5.1 | 13.2 (unknown) |

| 3% H₂O₂, RT | 24h | 91.3 | 0.8 | 6.5 (putative anthraquinone) |

Based on the long-term stability data, where the concentration of Cascaroside A remains within its specified limits (e.g., 90.0% - 110.0% of the label claim), a re-test period can be proposed to regulatory authorities.[20][24]

Conclusion

The thermodynamic stability of Cascaroside A is a complex interplay of its unique C,O-diglycosidic structure and its susceptibility to hydrolysis and oxidation. Under physiological conditions, its stability is intentionally low, as it is designed to be a prodrug activated by the gut microbiome. However, from a pharmaceutical perspective, ensuring its chemical integrity during its shelf-life is critical for delivering a safe and effective product.

A successful stability assessment program requires a multi-pronged strategy. It begins with a theoretical understanding of the molecule's vulnerabilities, which informs the design of forced degradation studies. The insights from these stress tests are then used to develop and validate a robust, stability-indicating HPLC method. Finally, this method is applied in formal long-term and accelerated stability studies conducted according to ICH guidelines. The resulting data package not only satisfies regulatory requirements but also provides invaluable knowledge for guiding formulation development, selecting appropriate packaging, and defining proper storage conditions to ensure the therapeutic promise of Cascaroside A is delivered to the patient.

References

- Hattori, M., Namba, T., Kobayashi, T., & Tomimori, T. (1988). Enzymatic reduction of sennidin and sennoside in Peptostreptococcus intermedius. Chemical and Pharmaceutical Bulletin, 36(4), 1545-1548. (URL not directly available, referenced via secondary sources)

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Slideshare. (n.d.). STABILITY TESTING OF HERBAL NATURAL PRODUCTS. [Link]

-

World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

-

Matsumoto, M., et al. (2012). Sennoside hydrolysis in the intestine by bifidobacterial strain... ResearchGate. (Referenced in a larger review, original source may vary). [Link]

-

Food and Drugs Authority, Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

Chandira, R. M., Soundarapandi, G., & Vaitheeswaran, J. (2021). A review on stability testing for herbal drugs. International Journal of Botany Studies, 6(5), 946-955. [Link]

-

The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442727, Cascaroside A. [Link]

-

Chawla, R., & Thakur, P. (2022). STABILITY ASPECTS OF HERBAL FORMULATION. World Journal of Pharmaceutical and Life Sciences, 8(1), 135-141. [Link]

-

Haladová, M., et al. (2011). HPLC Fingerprinting of Sennosides in Laxative Drugs with Isolation of Standard Substances from Some Senna Leaves. Records of Natural Products, 5(2), 104-111. [Link]

-

International Journal of Creative Research Thoughts. (2025). Stability Testing Of Herbal Medicine. IJCRT25A4149, 13(4). [Link]

-

de Souza, T. P., et al. (2020). Determination of anthraquinones in Rhamnus purshiana using high-performance liquid chromatography coupled to diode array detector and simple ultraviolet spectroscopic analysis. Journal of Separation Science, 43(15), 3041-3050. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4483732, Cascaroside. [Link]

- van Gorkom, B. A., de Vries, E. G., Karrenbeld, A., & Kleibeuker, J. H. (1999). Review article: the metabolism and pharmacokinetics of the anthranoids. Alimentary pharmacology & therapeutics, 13(8), 955-963.

-

El-Fishawy, A. (n.d.). Anthraquinone glycosides. (Pharmacognosy lecture notes). [Link]

-

BioCrick. (n.d.). Cascaroside A | CAS:53823-08-8. [Link]

-

Science.gov. (n.d.). enzymatic degradation studies: Topics. [Link]

-

Krizova, H., et al. (2018). Chemical and enzymatic hydrolysis of anthraquinone glycosides from Madder roots. ResearchGate. [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pathways of anthraquinones by human fecal bacteria. [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

-

Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(10), 1295-1304. [Link]

-

Jensen, L. H. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Sari, A. A., et al. (2021). Biodegradation and metabolic pathway of anthraquinone dyes by Trametes hirsuta D7 immobilized in light expanded clay aggregate and cytotoxicity assessment. Journal of Hazardous Materials, 405, 124176. [Link]

-

Liu, Y., et al. (2023). Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. Food Chemistry, 429, 136852. [Link]

-

Zhang, Y., et al. (2021). Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound. Frontiers in Pharmacology, 12, 752420. [Link]

-

Fairbairn, J. W., Evans, F. J., & Phillipson, J. D. (1977). Cascarosides A and B. Journal of pharmaceutical sciences, 66(9), 1300–1303. [Link]

-

Shi, Y., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics. [Link]

-

Rho, T., et al. (2020). Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography. Journal of separation science, 43(21), 4036–4046. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods - Accepted Manuscript. [Link]

-

Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current pharmaceutical analysis, 5(2), 114–125. [Link]

- Ovodova, O. V., & Ovodov, Y. S. (2018). Quantitative Determination of Total Anthraquinone Glycosides in Cassia Syrup Preparation. Pharmaceutical Chemistry Journal, 52(3), 253-255.

-

Shi, Y., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. [Link]

-

Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA. [Link]

-

Boon, C. S., McClements, D. J., Weiss, J., & Decker, E. A. (2009). Factors Influencing the Chemical Stability of Carotenoids in Foods. Critical Reviews in Food Science and Nutrition, 50(6), 515-532. [Link]

-

Courtin, C. M., et al. (2003). Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature. Journal of agricultural and food chemistry, 51(6), 1757–1761. [Link]

-

Matulis, D. (2012). Thermodynamic characterization of human carbonic anhydrase VB stability and intrinsic binding of compounds. ResearchGate. [Link]

Sources

- 1. CAS 53823-08-8: Cascaroside A | CymitQuimica [cymitquimica.com]

- 3. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]

- 4. Cascaroside A | C27H32O14 | CID 442727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. karger.com [karger.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]

- 14. Enzymatic reduction of sennidin and sennoside in Peptostreptococcus intermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]

- 18. resolvemass.ca [resolvemass.ca]

- 19. rjptonline.org [rjptonline.org]

- 20. fdaghana.gov.gh [fdaghana.gov.gh]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. ema.europa.eu [ema.europa.eu]

The Isolation of Cascaroside A: A Historical and Methodological Review

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive review of the historical and methodological evolution of the isolation of Cascaroside A, a primary active constituent of the Cascara sagrada (Rhamnus purshiana) bark. Tracing the journey from traditional ethnobotanical use to modern chromatographic purification, this document details the critical advancements in extraction, separation, and characterization techniques. It serves as an in-depth resource for researchers, natural product chemists, and drug development professionals, offering not only a historical narrative but also field-proven protocols and the scientific rationale behind them. We will explore early solvent-based methods, the transformative impact of high-performance liquid chromatography (HPLC), and the advent of high-performance countercurrent chromatography (HPCCC) for efficient, large-scale purification. The guide culminates in a detailed examination of the spectroscopic techniques that were instrumental in the definitive structural elucidation of Cascaroside A.

Introduction: From "Sacred Bark" to Bioactive Glycoside

For centuries, the dried bark of the Rhamnus purshiana tree, known as Cascara sagrada or "sacred bark," was a cornerstone of traditional medicine among Native American tribes for its potent laxative properties.[1][2] This ethnobotanical wisdom was adopted by settlers and formally introduced into Western medicine in 1877.[3] The therapeutic effects of the bark are attributed to a group of anthraquinone derivatives, with the most significant being the cascarosides.[1][4]

Cascaroside A, a C-glycoside and O-glycoside, is one of the principal active compounds responsible for the bark's cathartic action.[3][5] Chemically, it is an anthraquinone diglucoside, specifically one of the C-10 isomers of 8-O-(β-D-glucopyranosyl)barbaloin.[6][7] Upon ingestion, these glycosides are hydrolyzed by gut bacteria, releasing the active aglycone (aloe-emodin), which stimulates peristalsis in the colon and inhibits water reabsorption, leading to a laxative effect.[3][8][9] The journey to isolate and structurally define Cascaroside A from the complex phytochemical matrix of the bark is a story of advancing analytical science. This guide chronicles that journey.

Early Isolation Efforts: Solvent-Based Approaches

Initial attempts to isolate the active principles from Cascara bark relied on classical phytochemical techniques centered on solvent extraction and precipitation. These methods, while rudimentary by modern standards, laid the groundwork for concentrating the desired cascaroside fraction.

A representative early method involved a two-stage solvent extraction process designed to first remove undesirable lipophilic compounds and then extract the more polar glycosides.[10]

Protocol 2.1: Early Solvent Extraction and Precipitation Method

-

Defatting: The raw cascara sagrada bark is first extracted with a non-polar solvent (e.g., petroleum ether, benzene) to remove fats, pigments, and free (non-glycosylated) anthraquinones.[10] This step is crucial for simplifying the subsequent extraction and preventing interference from these compounds. The resulting defatted bark material is known as the "marc."

-

Methanolic Extraction: The marc is then extracted with methanol, a polar solvent chosen for its high efficiency in solubilizing the target glycosides.[10] The extraction is typically performed until the solvent runs clear, indicating that the bulk of the soluble components has been removed.

-

Concentration: The resulting methanol extract, rich in cascarosides, is concentrated under reduced pressure to a high solids content (typically 25-45% by weight).[10]

-

Precipitation: The concentrated methanol extract is added to hot isopropyl alcohol. The difference in solubility of the cascarosides versus other extracted materials in this solvent mixture causes the desired compounds to precipitate upon cooling.[10] A distillation step to remove a significant portion of the methanol is often included to enhance the precipitation yield.[10]

-

Collection: The precipitated cascaroside solids are then collected by filtration, washed, and dried. This yields a crude mixture of cascarosides, enriched in Cascaroside A.

While effective at concentrating the glycosides, this method provided a mixture of cascarosides (A, B, C, D, etc.) and lacked the resolution to isolate a single, pure compound.

The Chromatographic Revolution: Achieving Purity and Precision

The advent of chromatography provided the necessary resolving power to separate the structurally similar cascarosides from one another. This evolution marks the most significant leap in the isolation history of Cascaroside A.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, became the standard for both analytical quantification and preparative isolation of cascarosides.[11] The use of a non-polar stationary phase (like C18) with a polar mobile phase allows for the separation of these polar glycosides based on subtle differences in their polarity.

High-Performance Countercurrent Chromatography (HPCCC)

For preparative-scale isolation, HPCCC emerged as a superior technique. As a liquid-liquid partition chromatography method, it avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of target compounds. This makes it exceptionally well-suited for separating the delicate glycosides found in Cascara sagrada.[12]

Recent studies have demonstrated the power of HPCCC to isolate all six major cascarosides (A-F) in a single, efficient process.[12][13]

Protocol 3.2.1: Modern HPCCC Isolation of Cascaroside A

This protocol is adapted from established methodologies for the preparative isolation of cascarosides.[12][13]

-

Initial Extraction: An n-butanol-soluble extract is prepared from the crude bark. This initial liquid-liquid partitioning step enriches the cascaroside fraction.

-

HPCCC System & Solvent Selection: A two-phase solvent system is selected where the target compounds have ideal partition coefficients (K values). A common system for the initial separation is chloroform-methanol-isopropanol-water (6:6:1:4, v/v/v/v) .[12][13] The choice of this system is critical; it is designed to provide differential partitioning of the various cascarosides between the two liquid phases, enabling their separation as they move through the instrument.

-

First-Dimension HPCCC Separation:

-

The n-butanol-soluble extract (e.g., 500 mg) is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HPCCC instrument.[12]

-

The separation is run in a normal-phase mode, where the lower phase is used as the mobile phase.

-

Fractions are collected continuously and monitored by TLC or HPLC.

-

This initial run effectively separates the extract into groups of cascarosides. Typically, Cascaroside A is resolved into its own distinct fraction (e.g., Fraction III).[12][13]

-

-

Purity Confirmation: The fraction containing Cascaroside A is analyzed by HPLC to confirm its purity against a reference standard. If co-eluting isomers (like C and D) are present in other fractions, a second-dimension HPCCC run with a different solvent system (e.g., ethyl acetate-n-butanol-water) can be employed for further purification.[12][13]

The table below summarizes typical results from a two-dimensional HPCCC separation of an n-butanol cascara extract, illustrating the technique's efficacy.

| Fraction Group | Initial Mass (mg) | Compound(s) Isolated | Final Yield (mg) | Purity |

| Group I | 71 | Cascaroside C & D | 34 (C), 26 (D) | >98% |

| Group II | 56 | Cascaroside E & F | 19 (E), 15 (F) | >98% |

| Group III | 53 | Cascaroside A | 53 | >99% |

| Group IV | 31 | Cascaroside B | 31 | >99% |

| (Data adapted from Rho et al., 2020)[12] |

Structural Elucidation: Defining the Molecule

Once pure Cascaroside A was isolated, its exact chemical structure was determined using a combination of powerful spectroscopic techniques.[7][14] This process is a cornerstone of natural product chemistry.

-

Mass Spectrometry (MS): Techniques like electron-impact and field desorption mass spectrometry were used to determine the precise molecular weight and elemental formula of the compound (C₂₇H₃₂O₁₄).[5][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provided detailed information about the carbon-hydrogen framework, revealing the presence of the anthraquinone core and two distinct glucose units. Advanced 2D-NMR techniques established the connectivity between atoms, confirming it as an 8-O-glucosyl derivative of barbaloin (an aloe-emodin C-glucoside).[7]

-

Circular Dichroism (CD) Spectroscopy: This technique was essential for determining the stereochemistry. It definitively confirmed that Cascaroside A and Cascaroside B are C-10 isomers (epimers) of each other.[7][15]

Through this rigorous analysis, Cascaroside A was unequivocally identified as the 10S isomer of 8-O-(β-D-glucopyranosyl)barbaloin.[7][15]

Conclusion

The history of Cascaroside A isolation is a microcosm of the advancement of natural product science. It began with the observation of a therapeutic effect in a traditional remedy and progressed through rudimentary bulk extractions to highly sophisticated chromatographic separations that allow for the isolation of kilogram quantities of pure material. The development of methods like HPCCC has been particularly transformative, providing a robust and scalable platform for purifying not only Cascaroside A but also its related isomers from the complex matrix of Cascara sagrada. The definitive structural elucidation, made possible by a suite of spectroscopic tools, has provided the molecular understanding necessary for quality control, standardization, and further pharmacological investigation of this historically significant natural medicine.

References

- Hobbs, C. Cascara Sagrada. Dr. Christopher Hobbs, Ph.D., L.Ac. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElpHIBfxwH2ubgAghFz0ubeXWU2PYUZK5HeC7KNGIXdzoDmNJtgOnkKYmLrsb6AhurRUvX7iGFiv7niwqxPpHqwbJDV6n18AdwGAohicRfPTP6yNLYamdVJTBXaC4i-FdZruDf8iLKA6sM0SFww4PDyvPCXGMAEc-lVrGChWumGNVw_swgVQcnLA==]

- Caring Sunshine. Relationship: Constipation (children) and cascara sagrada. [URL: https://vertexaisearch.cloud.google.

- University of Rochester Medical Center. Cascara Sagrada. Health Encyclopedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrluo3IaB-pPO2vLv5zai54pS6DDN8eVx75dj3xWyXaCBSqCIokAYm1rHEga8pHCWBl9sAFGkib8Vqj8e_VrngYzX4ntcE8sHQSwJL1BAHFqM2bSSk03oCX49JWshp1NFpoUYxz9_dToPWUdo2ZC3jFAtgbUdY7NKdPnyYMjiZF2VZVDrZHf9-t5swRxm4NUwR_w1tQWHi]

- Teschke, R., & Eickhoff, A. (2015). Botanical Dietary Supplements Gone Bad. Hepatotoxicity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoRsx6HEf-raaOb-31fGCYmvKwCLh-WKTfQMX81SPTZKH520WHxB4ggrbr517Gz6PHiMjSCTeS_3PVTzhQg7npqAsoGW7lc4Gt7NBYnEPmYFr5EgFnS4_Yv1bzxo8xswavqT9fDjwvu9bXLw==]

- Oreate AI Blog. (2026). Cascara Sagrada: Nature's Laxative With a Rich History. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF5ikDp-AXvpPAcVvblonySrlcTNj0cGHeTQd4vIcQNQ3_olMDtoe1q0gVMuUcua7jrcYn1Pr0Lv0XWmlXurRvsECJF0ZPHfuAkoZj_Hh8AhHV2G9ADUqm6AsqkYMYnG2FOuQnC0zo0Z9v1ykc6OabA4TTS72U946uzl-s6jiF1WQH1AjdJVSm98nr4c1wTz4AjKPdJcHv8TjVfFzLcaoyX1GlgwEembv3hHttfg==]

- Rho, J. R., et al. (2020). Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsVPbIyzNZJ6SitUqPtXeNCRaXMteGvkbmQRncR1oLd8AgOC2EmXs5SfLuSLCN67aosZh7OypIQzDMwat0v0nMhrRJ992AT8kIOlYOf35pAYVLbz8QEwfx_e7jd2hGo05WRv0=]

- Rho, J. R., et al. (2020). Isolation of six anthraquinone diglucosides from cascara sagrada bark by high‐performance countercurrent chromatography. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyhIKYyDe4asRx-30J-dxS8tR_vhM4O46wIBMLn8975Lw-dKhBSI3LDBhSSN41WTFKNxAJVfK2IQt8m9gRuhMx6dmfcAaKUubos3LtijUB0v5WBB-iL6H52RnCpxwR9zgT1apAQtOuXXQPlu0pCipdUEz8MG6TQ4xT6M8kayvi3v_tcDbZSdWVCAZ38XgHeNuFOHWdIvn9tlTW2_K6CK-0hEV5sXJKMr8dh5l4td3wEmAK2qhLUHI16SHTIRkVwdvR1RSnD9gUgbmcR2fzZ-Ix9tmmqxM3sbbQXHOD3Lh5MvIVExo]

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cascaroside D. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5kph_MzNa9wp-gPTSK3LesWErC_P9qlmaFmu5vkFmyFy12e1cLkdpOdIk6kQy-DI3M87TU_rZ9eGcRpkhX935MErPslZ1MoyipKkOi8dppHeOfUKNVRwhj20fjHLCHfm2uAKZrVbzDzStuY0eBmTgyj4q8PM4OGqd9gYWAErdUT1x-rShQ6vgyebzlvlFkh2wKdRCiJ-KGsDrsL6ly-9mW2Isme88vk6fqPhtluv3fYFR1mNqN4ow6S6MiQ8J_1y9YFZcn0MkzQ==]

- BenchChem. Cascaroside A | 53823-08-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMAMUlpSPL2fIAwOYg7pdntajovSzYgcOSuD-d0MJgrpf9LhYT4L4-eycWhCsfgPdHc5cdNTEHpxzPRtar8Xaed6M_-XNAVQRngPsXlobUZbj_6IZaOkcx5cDQ-voUiulE5Hta]

- ResearchGate. Studies on Cascara, Part 2. Structures of Cascarosides E and F. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzevcN0MYAmHD2wWpRO3Q9Q4r0Tx_-7ooN7ucTPkBIsUiCzknSiBwc921cj0eODgDUgUHPG1zuZLHRB4rwH5cSxVEZVvyebeqajJQoQHKLT1B5xN799keShzge6nQ1Z4IAHtWwq_NPPjeAO1a0aWUAFpyaEu7qchp5dl9RZZDMjnFzDYtLV2Sz8qCH_MnO52_y50Q0OLsO7zwPC9M60V0YEF0Enp1uhOkG]

- Fairbairn, J. W., Evans, F. J., & Phillipson, J. D. (1977). Cascarosides A and B. Journal of Pharmaceutical Sciences, 66(9), 1300-1303. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkeLJwK3rVHGbM6m8afZidAqW5iElz6pQq-3IGMgB15WX4WxhYDo4qW93v32FzxmKwyErH4gDCx0vQIFuaPg6x-l5yS3u89xsIUnb3dcX7nzkFiX4d2orEYM3Haeppb5op]

- ResearchGate. Structure of representative chemical markers and standards of cascara. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFyBJhmmvIZncIOSLl94XdUUfZc2Bqlq5j0mqfDo2NCz5cdEPj_6WME4oRnLMfKV1wveKcpJ5gogzB5thz2M51vQgHc2NeDsRPT0GlyZOcR6X2VrbAHqACuECfTfKyPXtDO-EYglrm_Y-3vrsp-Uyk1a3GxbHf8w9T9OV64dcrw8Y1XsjHFbL1pRqnY1EeSHxeNJg0csx0C_SiKgVp1cjkErHvSIMOQ4uWa6pNdSRik4]

- Google Patents. (1971). US3627888A - Method for obtaining cascarosides from cascara bark. [URL: https://vertexaisearch.cloud.google.

- BenchChem. Cascaroside D chemical structure and properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9hEtXLUG1Py3KwN5oYC7-cfLGMnh82tjXw7cNLcG7J9a2LQiDWCz7Zh-x3sKY5yl89E9Tu1NsI_5AvpEyieEidrCESafQPFtomUJleRM5upPzX1prj5hyrN255AKxWZ9KlYZLsSb0o89DT2JOi3q5XNi7LepJXFS6PexFoN_VyVYP8Wg14h4bKxLR]

- CymitQuimica. CAS 53823-08-8: Cascaroside A. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyR9x1eFMAkQ_aN6VSqg1_rSMK8Y6cSsWmuaklZdMFDj7THm2O88KQKYyBnaDs-l2Ho1fTXlW1PQ93GbAYnAXQEBPiPytVNXRffTClG60hpREtE5iAOdx1iwuAeWNZEBusIw==]

- Modern Analytical Technique for Characterization Organic Compounds. (2025). Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnmkUUSXvt9VXGcVyiEWXELMTr63N6U2d3QpLl2-DN3hGfNfEqw1_7XrmOadlcf4cfnXfwc2kHosmgHqXlaWiifxqr8m4hc-wB44JYVn4kAzcBOfdjCz6mcEa0R4xL9KrL3zwMLlhkMIPJTOdP8FxvRiX8tkYh_FFhFSkWfWmX4TuCfQO9qCtAvdHhq-wCk0XcojP4M5Zlfcrq08oAQ1MM]

- National Center for Biotechnology Information. Cascaroside. PubChem Compound Database. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBvhRxXTufcspbuPKwXzbpC24JqKWXe5UrbMRyu7C01b9unri9wvehc8gIqAgGk1f2UzYcQyMiMyzk2H-X350kqZ9ySovW93InNkPlCGYYsxBk1QVQhd_yLm6ZNHtZ2nThjaPXIZhfSW7qa1v-O-Q=]

- Clinical Gate. (2015). Natural product chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFabt_qPQ9iLdZRfrDyrLwX0P8D6sMPaWlObWbK31ok44XS6lx3lQYDfj43A0l1vc1A8eXoobBsVrzAFuhhR-npbMUvLK56p5pHMIwmr-bVc-UJYK59YvJz5PQZm3-kFYP9rljB5y6E5GVOpf1b]

- Herbal Remedies. Cascara Buckthorn (Rhamnus Purshiana) - Uses, Health Benefits, Dosage, Medicinal Properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWfyG-hn97bvxtT8VGQ6ciJ_yyu3kdmTnTahPRF9POUmQ2HKJ8rSTQJ8zk0_q1OvIGhtT-9iSTCPA5lYEaB1OYWHbFKYZkMlGbvV1hx3IhHiMSqEtO33tU2GTrXOLmjDNj_Mwj]

Sources

- 1. christopherhobbs.com [christopherhobbs.com]

- 2. Cascara Sagrada: Nature's Laxative With a Rich History - Oreate AI Blog [oreateai.com]

- 3. krishnaherbals.com [krishnaherbals.com]

- 4. Botanical Dietary Supplements Gone Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 53823-08-8: Cascaroside A | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caringsunshine.com [caringsunshine.com]

- 9. benchchem.com [benchchem.com]

- 10. US3627888A - Method for obtaining cascarosides from cascara bark - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Natural product chemistry - Clinical GateClinical Gate [clinicalgate.com]

The Role of Cascaroside A in Anthraquinone Glycoside Classification: A Technical Guide

Introduction

Anthraquinone glycosides represent a large and pharmacologically significant class of natural products, renowned primarily for their laxative properties.[1] Found in plants such as Rhamnus purshiana (Cascara sagrada), Senna, and Aloe, these compounds are characterized by an aglycone core based on the anthracene tricyclic aromatic system.[2][3] The classification of these glycosides is critical for drug development, quality control of herbal medicines, and understanding their mechanism of action. A precise classification framework allows researchers to predict a compound's stability, solubility, and pharmacological profile based on its structural features.

Within this diverse chemical family, Cascaroside A serves as a pivotal archetype. It is a complex anthraquinone glycoside derived from the dried bark of Rhamnus purshiana.[2][4] Its unique molecular architecture, featuring both a C-glycosidic and an O-glycosidic linkage, provides a definitive basis for a distinct subclass, making it an essential reference point for the systematic organization of anthraquinone glycosides.[5][6] This guide offers an in-depth examination of the chemical principles underpinning this classification system, the analytical workflows required for validation, and the pharmacological implications for researchers and drug development professionals.

The Chemical Architecture of Cascaroside A

The defining feature of Cascaroside A, and the key to its role in classification, is its hybrid structure. It is not a simple O-glycoside or C-glycoside; it is both. The core of the molecule is barbaloin, which is an aloe-emodin anthrone C-10 glycoside .[6] This means a glucose molecule is attached directly to the C-10 carbon of the aloe-emodin anthrone backbone via a carbon-carbon bond.[7] This C-glycosidic linkage is highly resistant to acid hydrolysis.[8]

Attached to this C-glycoside core is a second glucose molecule, linked via an O-glycosidic bond at the C-8 position.[9] This complete structure, (10S)-10-β-D-glucopyranosyl-8-(β-D-glucopyranosyloxy)-1-hydroxy-3-(hydroxymethyl)-9(10H)-anthracenone, is what defines Cascaroside A.[2][10]

This dual-linkage system is a critical differentiator. Cascarosides exist as diastereoisomeric pairs; Cascaroside A is the (10S) isomer, while Cascaroside B is the (10R) isomer of the same core structure.[9] This stereoisomerism further refines the classification and has implications for biological activity and analytical separation.

A Framework for Anthraquinone Glycoside Classification

A robust classification system for anthraquinone glycosides is necessarily hierarchical, considering multiple structural features. Cascaroside A's unique structure helps to illustrate these layers of classification.

-

Based on Glycosidic Linkage: This is the most fundamental level of classification.

-

O-Glycosides: The sugar moiety is linked to the aglycone via an oxygen atom (e.g., Rhein-8-glucoside). These are susceptible to acid hydrolysis.[11]

-

C-Glycosides: The sugar is linked via a carbon-carbon bond (e.g., Aloin, Barbaloin). These are resistant to hydrolysis.[7][8]

-

Mixed C- and O-Glycosides: This is the class for which Cascaroside A is the archetype. It possesses both linkage types, conferring unique properties of solubility and stability.[5][6]

-

-

Based on Aglycone Core Structure: The nature of the non-sugar backbone provides another layer of classification.

-

Based on Oxidation State of the Aglycone:

-

Anthraquinone form: The fully oxidized state (e.g., Rhein).

-

Anthrone/Anthranol form: The reduced state. Glycosides of these reduced forms, like the cascarosides, are often more potent but can cause more severe cramping if not properly aged.[1][13] The required one-year aging process for cascara bark allows for the oxidation of the more drastic anthrones into less aggressive anthraquinones.[13]

-

The following diagram illustrates this classification hierarchy, positioning Cascaroside A as a key example of a mixed-linkage glycoside.

Experimental Protocol: HPLC-UV Method for Cascaroside A Quantification

This protocol describes a standard, validated method for the separation and quantification of Cascaroside A in an extract from Rhamnus purshiana bark. [14][15] 1. Sample Preparation (Extraction):

-

Causality: The choice of 70% methanol is crucial; it effectively solubilizes the moderately polar glycosides while leaving behind highly nonpolar compounds like chlorophyll and lipids. Sonication is used to disrupt plant cell walls, enhancing extraction efficiency without the thermal degradation that can occur with methods like reflux. [15][16]* Protocol:

-

Accurately weigh 1.0 g of finely powdered, dried Rhamnus purshiana bark into a 50 mL conical flask.

-

Add 25 mL of 70% (v/v) methanol.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. [15] 4. Centrifuge the resulting slurry at 4000 rpm for 15 minutes to pellet the solid material.

-

Carefully decant the supernatant. Filter it through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis. [15] 2. Chromatographic Conditions:

-

-

Causality: A C18 reversed-phase column is the standard for separating compounds of this polarity. A gradient elution is necessary because of the wide range of polarities in a crude plant extract; a single isocratic mobile phase would either fail to retain early-eluting polar compounds or take too long to elute later, more nonpolar compounds. Phosphoric acid is added to the aqueous mobile phase to acidify it, which suppresses the ionization of phenolic hydroxyl groups on the anthraquinones. This ensures sharp, symmetrical peaks and reproducible retention times. UV detection at a wavelength around 280 nm is chosen as it corresponds to a strong absorbance maximum for the anthraquinone chromophore.

-

Protocol: [14][15] * HPLC System: Standard HPLC with a quaternary pump, autosampler, and Diode Array Detector (DAD).

-

Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 15% B

-

5-25 min: 15% to 40% B

-

25-30 min: 40% to 80% B

-

30-35 min: Hold at 80% B

-

35-40 min: 80% to 15% B (return to initial)

-

40-45 min: Hold at 15% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: DAD, monitoring at 280 nm.

-

3. System Validation:

-

Trustworthiness: The protocol is not complete without validation. To ensure trustworthiness, the method must be validated for linearity, accuracy, and precision.

-

Procedure:

-

Linearity: Prepare a calibration curve using a certified reference standard of Cascaroside A over a relevant concentration range (e.g., 1-100 µg/mL). A correlation coefficient (r²) of >0.999 is required. [17] 2. Accuracy: Perform a recovery study by spiking a known amount of Cascaroside A standard into a sample matrix. The recovery should be within 95-105%. [14] 3. Precision: Analyze the same sample multiple times (n=6) to determine repeatability (intra-day precision). The relative standard deviation (RSD) should be less than 2%.

-

Confirmation: Peak identity should be confirmed by a secondary, more definitive method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides molecular weight and fragmentation data, or by co-injection with a certified reference standard.

-

Pharmacological and Industrial Implications

The classification of Cascaroside A is not merely an academic exercise; it has direct consequences for the pharmaceutical industry.

-

Mechanism of Action: The glycosidic structure is essential for the laxative effect. Cascarosides are prodrugs; they pass through the stomach and small intestine intact. In the colon, gut bacteria hydrolyze the glycosidic bonds to release the active aglycone, aloe-emodin anthrone. [12][18]This aglycone then stimulates peristalsis and increases water secretion into the colon, producing a laxative effect. [2][19]The mixed C- and O-glycoside nature of Cascaroside A influences its rate of hydrolysis and subsequent activity profile.

-

Quality Control: The European Pharmacopoeia specifies that Cascara bark must contain not less than 8.0% total hydroxyanthracene glycosides, with at least 60% of that total consisting of cascarosides (calculated as Cascaroside A). [9]This regulatory standard underscores the importance of Cascaroside A as the primary marker for ensuring the potency and quality of cascara-based herbal products. Analytical methods like the one described are therefore essential for batch release and regulatory compliance.

-

Stability and Formulation: The C-glycosidic bond in Cascaroside A is much more stable than a simple O-glycosidic bond. This increased stability is a desirable trait for formulation, leading to a longer shelf-life. However, during the processing and storage of extracts, dimerization can occur, forming bianthrones that are devoid of laxative activity. [20]Understanding the classification and chemistry of cascarosides is vital to developing manufacturing processes that minimize the formation of these inactive dimers.

Conclusion

Cascaroside A stands as a cornerstone in the classification of anthraquinone glycosides due to its distinctive hybrid chemical structure. Its possession of both a stable C-glycosidic linkage and a more labile O-glycosidic bond creates a unique subclass that bridges the gap between simple C- and O-glycosides. This structural complexity not only dictates its chemical properties and stability but also its pharmacological behavior as a prodrug. For researchers and drug development professionals, a thorough understanding of Cascaroside A's role is indispensable for the systematic classification, analysis, and quality control of this vital class of natural medicines. The analytical workflows built around its identification provide a robust framework for ensuring the safety, efficacy, and regulatory compliance of anthraquinone-based therapeutics.

References

-

Elliott, B. (n.d.). Cascara Sagrada (Rhamnus purshiana) Herbal Monograph. Retrieved from [Link]

-

Your Article Library. (2024). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Retrieved from [Link]

-

Slideshare. (n.d.). Glycosides-lect-notes-phkhnk | DOC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cascaroside A. PubChem Compound Database. Retrieved from [Link]

-

Fitoterapia Brasil. (n.d.). Cortex Rhamni Purshianae. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Relationship: Digestive System and Cascaroside. Retrieved from [Link]

-

Fitoterapia.net. (n.d.). Assessment report on Rhamnus purshiana DC., cortex. Retrieved from [Link]

-

Scribd. (n.d.). Anthraquinone Glycosides Extraction & Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cascaroside. PubChem Compound Database. Retrieved from [Link]

-

Pharma Dost. (2021). Cascara Sagrada: Uses, Botanical Source, Characters, and Chemical Constituents. Retrieved from [Link]

-

Journal of Chromatographic Science. (n.d.). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Retrieved from [Link]

-

ProQuest. (n.d.). CHEMICAL and MICROSCOPICAL ANALYSIS of the BARK of RHAMNUS PURSHIANA (CASCARA SAGRADA). Retrieved from [Link]

-

ThaiScience. (2019). Extraction and Determination of Anthraquinone from Herbal Plant as Bird Repellent. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of anthraquinones in Rhamnus purshiana using high-performance liquid chromatography coupled to diode array detector and simple ultraviolet spectroscopic analysis. Retrieved from [Link]

-

PubMed. (n.d.). Bicascarosides in fluid extracts of cascara. Retrieved from [Link]

-

PubMed. (2025). Plant glycosides and glycosidases: classification, sources, and therapeutic insights in current medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. Retrieved from [Link]

-

Scribd. (n.d.). Lecture 21 - 23 Anthraquinone Glycosides. Retrieved from [Link]

-

SlidePlayer. (n.d.). Glycosides. Retrieved from [Link]

-

Your Article Library. (2015). Anthraquinones Glycosides (3 Chemical Tests). Retrieved from [Link]

-

SlidePlayer. (n.d.). Anthraquinone glycosides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Biosynthesis of modular signaling molecules requires functional diversification of carboxylesterases in Pristionchus pacificus. Retrieved from [Link]

-

SlideShare. (2020). Introduction Medicinally and pharmaceutically important glycosides. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of representative chemical markers and standards of cascara. Retrieved from [Link]

- Google Patents. (n.d.). US3627888A - Method for obtaining cascarosides from cascara bark.

-

Pharmacy 180. (n.d.). Classification - Glycosides. Retrieved from [Link]

-

ResearchGate. (n.d.). From top to bottom: cascaroside A, sennoside B, rhein-8-glucoside, and.... Retrieved from [Link]

-

precisionFDA. (n.d.). CASCAROSIDE A. Retrieved from [Link]

-

De Gruyter. (n.d.). Chemistry, Occurrence and Biosynthesis of C-Glycosyl Compounds in Plants. Retrieved from [Link]

-

SlidePlayer. (n.d.). Glycosides. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Cascaroside B (FDB014531). Retrieved from [Link]

-

Ingredients Network. (n.d.). Sennosides (Cassia angustifolia Extract). Retrieved from [Link]

-

CORE. (n.d.). Divergent Pathways in the Biosynthesis of Bisindole Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of sennosides A and B. Retrieved from [Link]

-

Wiley Online Library. (n.d.). High-Performance Liquid Chromatographic Method for the Simultaneous Separation of Emodin-Type Oxidized and Reduced Anthranoids. Retrieved from [Link]

-

MDPI. (2022). In Vitro and In Silico Studies of Human Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition by Stereoisomeric Forms of Lipophilic Nucleosides: The Role of Carbohydrate Stereochemistry in Ligand-Enzyme Interactions. Retrieved from [Link]

Sources

- 1. yourarticlelibrary.com [yourarticlelibrary.com]

- 2. CAS 53823-08-8: Cascaroside A | CymitQuimica [cymitquimica.com]

- 3. scribd.com [scribd.com]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. Buy Cascaroside A | 53823-08-8 [smolecule.com]

- 6. Glycosides-lect-notes-phkhnk | DOC [slideshare.net]

- 7. pharmacy180.com [pharmacy180.com]

- 8. eopcw.com [eopcw.com]

- 9. fitoterapia.net [fitoterapia.net]

- 10. Cascaroside A | C27H32O14 | CID 442727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Cascara Sagrada (Rhamnus purshiana) Herbal Monograph [brettelliott.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. fitoterapiabrasil.com.br [fitoterapiabrasil.com.br]

- 19. caringsunshine.com [caringsunshine.com]

- 20. Bicascarosides in fluid extracts of cascara - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Determination of Cascaroside A

Abstract & Introduction

Cascaroside A is a primary bioactive anthraquinone C-glycoside found in the dried bark of Frangula purshiana (DC.) A.Gray, commonly known as Cascara sagrada.[1][2] As a potent stimulant laxative, the concentration of Cascaroside A is a critical quality attribute for ensuring the safety and efficacy of herbal supplements and pharmaceutical preparations derived from this botanical source.[1][3] The United States Pharmacopeia (USP) mandates specific limits for total hydroxyanthracene derivatives, calculated as Cascaroside A, in Cascara Sagrada raw material and its extracts.[2][4][5]

This application note provides a comprehensive, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of Cascaroside A. The methodology is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system grounded in established analytical principles and regulatory expectations.

Principle of the Method: The Rationale Behind RP-HPLC

Reverse-phase chromatography is the method of choice for separating moderately polar compounds like glycosides from complex matrices. The fundamental principle relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

-

Stationary Phase: A C18 (octadecylsilane) column is employed. The long alkyl chains create a hydrophobic surface.

-

Mobile Phase: A polar mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile or methanol, is used.[6][7]

-

Separation Mechanism: Components of the sample are introduced into the mobile phase stream. Non-polar compounds have a higher affinity for the C18 stationary phase and thus move slower through the column (longer retention time). More polar compounds have a higher affinity for the mobile phase and elute faster. Cascaroside A, with its anthraquinone backbone and two sugar moieties, possesses intermediate polarity, allowing for excellent resolution from both highly polar and non-polar interferences under gradient elution conditions.[1][8]

-

Detection: The anthraquinone core of Cascaroside A contains extensive chromophores, which strongly absorb ultraviolet (UV) light.[9] A UV-Vis or Photodiode Array (PDA) detector is used to monitor the column effluent at a specific wavelength, allowing for sensitive and specific detection.

Instrumentation, Reagents, and Materials

Instrumentation

-

HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a PDA or multi-wavelength UV-Vis detector.

-

Data Acquisition: Chromatography Data System (CDS) software.

-

Analytical Balance: 4-decimal place readability (e.g., 0.0001 g).

-

Ultrasonic Bath: For sample extraction.

-

Centrifuge: For sample clarification.

-

pH Meter: Calibrated.

-

Volumetric Glassware: Class A certified flasks and pipettes.

Reagents and Standards

-

Acetonitrile (ACN): HPLC or LC-MS grade.

-

Methanol (MeOH): HPLC grade.

-

Water: HPLC grade or ultrapure (18.2 MΩ·cm).

-

Phosphoric Acid (H₃PO₄): Analytical grade (≥85%).

-

Cascaroside A Reference Standard: Certified purity ≥98%. Store as per supplier's instructions.

Chromatographic Column

-

Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent). A guard column is recommended to protect the analytical column.

Detailed Experimental Protocol

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water.

-

Protocol: Add 1.0 mL of phosphoric acid to 900 mL of HPLC-grade water in a 1 L flask. Bring to a final volume of 1000 mL with water. Mix thoroughly and degas before use.

-

Rationale: The acidic modifier protonates residual silanols on the silica backbone and suppresses the ionization of acidic analytes, leading to sharper, more symmetrical peaks.

-

-

Mobile Phase B (Organic): Acetonitrile.

-

Protocol: Use HPLC-grade acetonitrile directly. Degas before use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of the Cascaroside A reference standard into a 10 mL Class A volumetric flask.

-

Add approximately 7 mL of methanol to dissolve the standard, using gentle sonication if necessary.

-

Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly. This solution should be stored in the dark at 2-8°C.

-

-

Working Standard Solutions & Calibration Curve:

-

Prepare a series of working standards by serially diluting the stock solution with 50:50 (v/v) Methanol:Water.

-

A suggested concentration range for the calibration curve is 5, 10, 25, 50, 100, and 150 µg/mL. This range must encompass the expected concentration of the analyte in the prepared samples.

-

Sample Preparation (from Dried Bark)

This protocol is based on established methods for extracting hydroxyanthracene derivatives.[4][5][6][10]

-

Milling: Ensure the dried bark of Frangula purshiana is milled to a fine, homogenous powder (e.g., passes through a 60-mesh sieve).

-

Weighing: Accurately weigh about 500 mg of the powdered bark into a 50 mL centrifuge tube.

-

Extraction: Add 25 mL of 70% methanol in water. The hydroalcoholic solvent is effective for extracting glycosides of varying polarities.

-

Sonication: Place the tube in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 40°C) to facilitate cell wall disruption and enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

-

Dilution & Filtration: Carefully transfer an aliquot of the supernatant to a volumetric flask and perform an appropriate dilution with 50:50 Methanol:Water to bring the expected Cascaroside A concentration into the middle of the calibration range. Filter the diluted extract through a 0.45 µm syringe filter (PTFE or nylon) directly into an HPLC vial.

HPLC Analysis Workflow

Caption: HPLC analysis workflow from preparation to final report.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min, 15% B; 5-25 min, 15-40% B; 25-30 min, 40-80% B; 30-35 min, 80% B (Wash); 35.1-40 min, 15% B (Equilibrate) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (Primary); PDA scan 200-450 nm |

| Run Time | 40 minutes |

Rationale for Wavelength: While anthraquinones have absorption bands near 400 nm, they also exhibit strong absorption in the UV region. A wavelength of 280 nm often provides a good balance of sensitivity and selectivity for many phenolic and glycosidic compounds, minimizing interference from the solvent front. A PDA detector is highly recommended to confirm peak identity and purity by comparing the UV spectrum of the sample peak against that of the reference standard.

Data Analysis and Quantification

-